molecular formula C8H18N4O5 B3026290 NG-Hydroxy-L-arginine, Monoacetate Salt CAS No. 1140844-61-6

NG-Hydroxy-L-arginine, Monoacetate Salt

Cat. No.: B3026290
CAS No.: 1140844-61-6
M. Wt: 250.25 g/mol
InChI Key: VYMCYRPQICLHKC-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NG-Hydroxy-L-arginine, Monoacetate Salt is a key intermediate in the biosynthesis of nitric oxide by constitutive nitric oxide synthase (cNOS). This compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system. It is also a potent inhibitor of liver and macrophage arginase .

Preparation Methods

Synthetic Routes and Reaction Conditions

NG-Hydroxy-L-arginine, Monoacetate Salt is formed by the NADPH-dependent hydroxylation of L-arginine. The hydroxylation process is catalyzed by nitric oxide synthase (NOS) enzymes. The reaction conditions typically involve the presence of NADPH, oxygen, and the enzyme NOS .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory preparation, involving the enzymatic hydroxylation of L-arginine in the presence of necessary cofactors and conditions .

Chemical Reactions Analysis

Types of Reactions

NG-Hydroxy-L-arginine, Monoacetate Salt primarily undergoes oxidation reactions. It can be oxidized to nitric oxide and citrulline by the cytochrome P450 system .

Common Reagents and Conditions

The common reagents used in the oxidation of this compound include NADPH and oxygen. The reaction is catalyzed by the cytochrome P450 enzyme system .

Major Products

The major products formed from the oxidation of this compound are nitric oxide and citrulline .

Scientific Research Applications

NG-Hydroxy-L-arginine, Monoacetate Salt has several scientific research applications:

Mechanism of Action

NG-Hydroxy-L-arginine, Monoacetate Salt exerts its effects by being oxidized to nitric oxide and citrulline. The oxidation is catalyzed by the cytochrome P450 system. Nitric oxide produced from this reaction acts as a signaling molecule, regulating various physiological processes such as vasodilation and neurotransmission. The compound also inhibits liver and macrophage arginase, which plays a role in the urea cycle and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NG-Hydroxy-L-arginine, Monoacetate Salt is unique due to its dual role as both an intermediate in nitric oxide biosynthesis and an inhibitor of arginase. This dual functionality makes it a valuable compound in research related to nitric oxide signaling and arginase inhibition .

Properties

IUPAC Name

acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMCYRPQICLHKC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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